5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole ring, a dichlorobenzyl group, a pyrazole ring, and an isoxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base.
Formation of the isoxazole ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine with a β-keto ester.
Coupling of the benzo[d][1,3]dioxole and isoxazole rings: This final step involves the formation of an amide bond between the carboxylic acid group of the isoxazole ring and the amine group of the benzo[d][1,3]dioxole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring and the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the isoxazole ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the benzo[d][1,3]dioxole ring can lead to the formation of quinones.
Reduction: Reduction of the isoxazole ring can lead to the formation of hydroxylamines.
Substitution: Substitution of the dichlorobenzyl group can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving its target molecules.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(5-benzo[d][1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: This compound shares the benzo[d][1,3]dioxole ring and has similar biological activity.
2-(benzo[d][1,3]dioxol-5-yl)acetic acid: This compound also contains the benzo[d][1,3]dioxole ring and is used in different chemical reactions.
Uniqueness
5-(2H-1,3-benzodioxol-5-yl)-N-{1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O4/c22-14-3-1-13(16(23)6-14)9-27-10-15(8-24-27)25-21(28)17-7-19(31-26-17)12-2-4-18-20(5-12)30-11-29-18/h1-8,10H,9,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJOYJHJMMXWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=CN(N=C4)CC5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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